molecular formula C22H18ClFN2O B3037469 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole CAS No. 478050-12-3

5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Cat. No. B3037469
CAS RN: 478050-12-3
M. Wt: 380.8 g/mol
InChI Key: XLCUVGVGHBZHMZ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C22H18ClFN2O and its molecular weight is 380.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • The compound 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been studied for its synthesis and structural characterization. Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized related compounds and characterized them using single crystal diffraction. The molecular structure is essentially planar with specific orientations of the fluorophenyl groups (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Crystal Structures and Molecular Conformations

  • Research on similar pyrazoline compounds, including the study of their crystal structures and molecular conformations, provides insights into the properties of 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole. Chopra, Mohan, Vishalakshi, and Row (2007) explored the crystal structure of related compounds, revealing intermolecular interactions and molecular conformations (Chopra, Mohan, Vishalakshi, & Row, 2007).

Antimicrobial and Anti-inflammatory Properties

  • A study by Lokeshwari et al. (2017) on analogues of pyrazoline, including compounds similar to 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, showed significant antimicrobial and anti-inflammatory activities. These compounds inhibited phospholipase A2, indicating potential for therapeutic applications (Lokeshwari et al., 2017).

Spectroscopic and Quantum Chemical Analysis

  • The compound and its derivatives have been the subject of spectroscopic and quantum chemical analysis. Viji, Revathi, Balachandran, Babiyana, Narayana, and Saliyan (2020) conducted a comprehensive analysis using spectroscopic methods and molecular docking to understand the biological activity and molecular interactions of similar compounds (Viji, Revathi, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Antibacterial Screening

  • The antibacterial properties of pyrazoline derivatives, closely related to 5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, have been studied. Shingare et al. (2017) synthesized novel pyrazoline derivatives and screened them for antibacterial activity, demonstrating potential as antibacterial agents (Shingare et al., 2017).

properties

IUPAC Name

3-(4-chlorophenyl)-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClFN2O/c1-27-20-12-4-15(5-13-20)21-14-22(16-2-6-17(23)7-3-16)26(25-21)19-10-8-18(24)9-11-19/h2-13,22H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCUVGVGHBZHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
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5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
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5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
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5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
Reactant of Route 5
5-(4-chlorophenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole

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